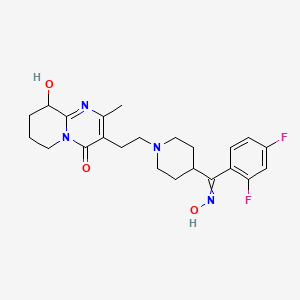

Paliperidone Z-Oxime

Description

Contextualization within the Paliperidone (B428) and Risperidone (B510) Chemical Landscape

Paliperidone, also known as 9-hydroxyrisperidone, is the primary active metabolite of the older antipsychotic drug, risperidone. pharmgkb.orgnih.gov Both paliperidone and risperidone are utilized in the management of schizophrenia and other related mental health conditions. pharmgkb.orgchemicea.comscholarsresearchlibrary.com Their therapeutic effects are primarily attributed to their antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. pharmgkb.orgvulcanchem.com

Paliperidone Z-Oxime emerges as a related substance and impurity in the synthesis of paliperidone. chemicea.compharmaffiliates.com The formation of oxime impurities, including the Z- and E-isomers, can occur during the manufacturing process of paliperidone. google.com The presence of any impurity in an active pharmaceutical ingredient (API) is a critical quality attribute that requires careful monitoring and control to ensure the safety and efficacy of the final drug product. scholarsresearchlibrary.com

Isomeric Relationship: Focus on the Z-Oxime Configuration

This compound is a geometric isomer of Paliperidone E-Oxime. The isomerism arises from the spatial arrangement of substituents around the carbon-nitrogen double bond (C=N) of the oxime functional group. vulcanchem.com In the Z-isomer, the hydroxyl group (-OH) of the oxime and the 2,4-difluorophenyl group are positioned on the same side of the C=N double bond. vulcanchem.com This is in contrast to the E-isomer, where they are on opposite sides. vulcanchem.com This difference in stereochemistry can lead to variations in the physical and chemical properties of the two isomers, such as solubility and melting point. vulcanchem.com

The chemical name for this compound is 3-[2-[4-[(Z)-(2,4-Difluorophenyl)(hydroxyimino) methyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. synzeal.comscbt.com

Significance of this compound as a Research Compound and Reference Standard

This compound serves a crucial role in pharmaceutical quality control and research. synzeal.com It is primarily used as a reference standard for the identification and quantification of this specific impurity in paliperidone drug substances and products. chemicea.comsynzeal.com The availability of highly characterized reference standards is essential for:

Analytical Method Development and Validation: To develop and validate sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for detecting and quantifying the Z-oxime impurity. vulcanchem.comsynzeal.com

Quality Control: To ensure that the levels of this compound in commercial batches of paliperidone are within the acceptable limits set by regulatory authorities. synzeal.comsynzeal.com

Stability Studies: To assess the degradation pathways of paliperidone under various stress conditions and identify potential degradants, including the formation of oxime impurities. synzeal.com

Current Research Gaps and Future Directions for this compound Studies

While the primary role of this compound is as a reference standard, several areas warrant further investigation:

Pharmacological and Toxicological Profile: There is a lack of publicly available data on the specific pharmacological and toxicological effects of this compound. Future research could focus on understanding its potential biological activity, which is crucial for setting safe limits for this impurity in paliperidone formulations.

Metabolic Fate: Investigating the metabolic pathways of this compound and its potential for interconversion to the E-isomer or other metabolites in vivo would provide a more complete understanding of its disposition. vulcanchem.com

Advanced Analytical Techniques: The development of more advanced and rapid analytical methods for the detection and characterization of oxime impurities could further enhance quality control during paliperidone manufacturing. vulcanchem.com This could include the application of techniques like ion mobility spectrometry. vulcanchem.com

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[4-[C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNKYXBDIXTFRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Paliperidone Z Oxime

Pathways for the Stereoselective Synthesis of Paliperidone (B428) Z-Oxime

The stereoselective synthesis of Paliperidone Z-Oxime is a nuanced process, contingent on the careful selection of precursors, reaction conditions, and catalytic systems to preferentially yield the Z-isomer.

Precursor Compounds and Starting Materials in Z-Oxime Formation

The primary precursor for the synthesis of this compound is the ketone, (2,4-difluorophenyl)(piperidin-4-yl)methanone . This intermediate is subsequently alkylated on the piperidine (B6355638) nitrogen with the side chain, 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, to form the direct ketone precursor to Paliperidone oximes.

The oximation of this ketone precursor with hydroxylamine (B1172632) leads to the formation of both this compound and Paliperidone E-Oxime. The stereochemical outcome of this reaction is highly dependent on the reaction conditions.

Oximation Reactions: Conditions and Reagent Selection for Z-Specificity

The formation of oximes from ketones can result in a mixture of (E) and (Z) isomers. However, the desired Z-specificity for this compound can be influenced by several factors. Generally, oximation reactions are carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base.

Research into the stereoselective synthesis of oximes has shown that the choice of solvent and base can play a crucial role in determining the E/Z ratio. For instance, in the synthesis of other aryl ketoximes, specific base and solvent combinations have been shown to favor the formation of the Z-isomer. While specific data for this compound is not extensively published, analogous syntheses suggest that employing a non-polar solvent and a sterically hindered base might favor the formation of the thermodynamically more stable Z-isomer.

Catalytic Systems and Their Influence on Z-Oxime Yield and Selectivity

Various catalytic systems have been developed to enhance the stereoselectivity of oximation reactions. For the synthesis of Z-oximes from aryl ketones, certain metal salts have been shown to act as effective catalysts. For example, the use of copper(II) sulfate (B86663) (CuSO4) in conjunction with a base like potassium carbonate (K2CO3) has been reported to promote the formation of Z-oximes with high selectivity in solvent-free conditions or in specific solvents. The coordination of the metal ion to the carbonyl oxygen and the hydroxylamine can create a rigid transition state that favors the formation of one isomer over the other.

The following table summarizes general findings on catalytic systems for Z-selective oximation of aryl ketones, which can be extrapolated to the synthesis of this compound.

| Catalyst System | Base | Solvent | General Observation on Z-Selectivity |

| CuSO4 | K2CO3 | Methanol / Solvent-free | High selectivity for Z-isomer reported for various aryl ketones. |

| No Catalyst | NaOH | Aqueous Ethanol | Often leads to a mixture of E and Z isomers. |

| No Catalyst | Pyridine | Ethanol | Can result in varying E/Z ratios depending on the substrate. |

Isomerization Dynamics between this compound and E-Oxime

The interconversion between the Z and E isomers of Paliperidone oxime is a critical aspect of its chemistry, influenced by thermal conditions as well as acidic and basic environments.

Thermal and Acid-Catalyzed Isomerization Processes

Oximes can undergo isomerization upon heating. The thermal equilibrium between the Z and E isomers is dependent on their relative thermodynamic stabilities. In many cases of aryl alkyl ketoximes, the Z-isomer is found to be the more thermodynamically stable form due to reduced steric hindrance.

Acid catalysis can significantly accelerate the rate of E/Z isomerization. The mechanism typically involves protonation of the oxime nitrogen, which lowers the rotational barrier of the C=N double bond. The presence of a strong acid can lead to the formation of an equilibrium mixture of the Z and E isomers. The final ratio of isomers under acidic conditions is governed by their relative stabilities in the protonated state. For aryl alkyl oximes, treatment with anhydrous acids like HCl or Lewis acids can be used to drive the isomerization towards the more stable isomer, which can then be isolated.

Base-Mediated Conditions and Thermodynamic Considerations for Z-Isomer Retention

Base-mediated isomerization of oximes is also a known process, although it is generally slower than acid-catalyzed isomerization. The mechanism is thought to proceed through a deprotonation-reprotonation sequence of the oxime hydroxyl group. The stability of the resulting oximate anion and the stereoelectronics of the reprotonation step influence the final isomer ratio.

For many aryl ketoximes, the Z-isomer is thermodynamically favored. This preference can be attributed to factors such as minimizing steric interactions between the substituents on the carbon and nitrogen atoms of the oxime. In the case of this compound, the bulky 2,4-difluorophenyl group and the piperidine ring system likely play a significant role in determining the relative stabilities of the Z and E isomers. Under conditions where thermodynamic equilibrium can be reached, the more stable Z-isomer is expected to be the major component. Retention of the Z-isomer is therefore favored under conditions that allow for equilibration, such as prolonged reaction times or gentle heating in the presence of a suitable acid or base catalyst, provided the Z-isomer is indeed the thermodynamic product.

Mechanisms of Isomeric Interconversion

The (E) and (Z) isomers of Paliperidone Oxime are interconvertible, a phenomenon common to oximes. This interconversion can be influenced by various factors, including heat and the presence of acids or bases. While the specific mechanistic details for this compound are not extensively published in dedicated studies, general principles of oxime isomerization can be applied.

One potential mechanism for interconversion involves the protonation of the oxime nitrogen by an acid catalyst. This protonation weakens the C=N double bond, allowing for rotation around the single bond character of the C-N bond. Subsequent deprotonation can then yield either the (E) or (Z) isomer, with the product ratio often dictated by thermodynamic stability under the given conditions.

Furthermore, thermal energy can also provide the necessary activation energy for the E/Z isomerization to occur. Patented procedures for related compounds have demonstrated that heating the E-isomer can lead to its conversion to the Z-isomer, suggesting a pathway towards the thermodynamically more stable isomer under those conditions.

Derivatization Strategies and Chemical Modification of this compound

The conversion of the oxime to the benzisoxazole ring system of Paliperidone is a key chemical transformation. This cyclization reaction is a pivotal step in the synthesis of Paliperidone and its analogues. Both the (E) and (Z) conformers of the oxime are generally suitable for this subsequent reaction step. googleapis.com

While the primary focus of existing literature is on the conversion of this compound to Paliperidone, the oxime functional group itself presents opportunities for other derivatization strategies. For instance, the hydroxyl group of the oxime could potentially be acylated to form various ester derivatives. Such modifications could be explored to modulate the physicochemical properties of the molecule. However, specific studies detailing such derivatization strategies for this compound for purposes other than the synthesis of Paliperidone are not widely reported.

Structural Elucidation and Conformational Analysis of Paliperidone Z Oxime

Advanced Spectroscopic Characterization of Paliperidone (B428) Z-Oxime

Spectroscopic techniques are fundamental in confirming the chemical structure and stereochemistry of Paliperidone Z-Oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (Z-Configuration)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the Z and E isomers of oximes. The chemical shifts of protons near the oxime group are particularly sensitive to the stereochemistry. For instance, in the related Risperidone (B510) E-Oxime, the oxime hydroxyl proton appears at a distinct chemical shift (δ 11.2 ppm) compared to its Z-isomer counterpart (δ 10.8 ppm). Similarly, the aromatic protons adjacent to the fluorine atom also show different shifts between the E and Z isomers. While specific ¹H NMR data for this compound is not detailed in the provided results, the principles of differentiating geometric isomers by NMR are well-established. vulcanchem.com The spatial proximity of the hydroxyl group to the 2,4-difluorophenyl ring in the Z-configuration would be expected to influence the chemical shifts of nearby protons, allowing for unambiguous assignment.

A full peak assignment for the parent compound, paliperidone, has been achieved using a combination of 1D and 2D NMR techniques, which provides a foundation for the analysis of its derivatives like the Z-oxime. magritek.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of a molecule, thereby confirming its molecular formula. For this compound, the expected molecular formula is C₂₃H₂₈F₂N₄O₃. synzeal.comlgcstandards.compharmaffiliates.comscbt.com HRMS analysis would yield a high-resolution mass-to-charge ratio (m/z) that corresponds to this formula with a high degree of accuracy. The molecular weight of this compound is approximately 446.49 g/mol . lgcstandards.compharmaffiliates.comscbt.com

| Property | Value |

| Molecular Formula | C₂₃H₂₈F₂N₄O₃ synzeal.comlgcstandards.compharmaffiliates.comscbt.com |

| Molecular Weight | 446.49 g/mol lgcstandards.compharmaffiliates.comscbt.com |

| CAS Number | 1388021-47-3 synzeal.comlgcstandards.compharmaffiliates.comscbt.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrations of functional groups. For a related compound, Risperidone E-Oxime, a strong N-O stretching absorption is observed at 945 cm⁻¹, which differs from the Z-isomer's absorption at 930 cm⁻¹ due to different hydrogen-bonding networks. For 2,4-difluorobenzoyl paliperidone, characteristic absorptions include a C=O stretch around 1660-1685 cm⁻¹ and a broad O-H stretch around 3250 cm⁻¹. It is expected that this compound would exhibit characteristic peaks for its C=N (oxime), O-H (hydroxyl), C=O (pyrimidinone), and C-F (fluorophenyl) functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of a related naphtho[1,2-d]isoxazole derivative showed strong absorptions at 214.4, 233.0, and 249.6 nm. mdpi.com this compound, with its chromophoric groups, is expected to have a distinct UV-Vis absorption profile that can be used for its characterization.

Crystallographic Studies for Definitive Solid-State Structure of this compound

While specific crystallographic data for this compound was not found in the search results, X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state.

For the parent compound, paliperidone, the crystal structure has been solved using synchrotron X-ray powder diffraction data. osti.govresearchgate.net It crystallizes in the P2₁/n space group with specific unit cell dimensions. osti.govresearchgate.net Similarly, the crystal structure of paliperidone palmitate has also been determined. cambridge.org These studies reveal the conformation of the paliperidone fragment and the nature of intermolecular interactions, such as hydrogen bonding, which are dominated by van der Waals attractions. osti.govresearchgate.netcambridge.org

Computational Chemistry Approaches for Conformational Analysis and Energy Minimization

Computational chemistry provides valuable insights into the conformational preferences and energetic properties of molecules.

Molecular modeling techniques are widely used to examine the three-dimensional structure and electrostatic potentials of antipsychotic drugs. nih.gov These methods can be used to generate pharmacophore models, which identify the essential three-dimensional features required for biological activity. researcherslinks.com For a series of antipsychotic drugs, molecular dynamics simulations have shown that both the side chains and the tricyclic ring systems are highly flexible, moving between different conformations in picoseconds. nih.gov

In the context of this compound, computational approaches such as Density Functional Theory (DFT) could be used to optimize the geometry and calculate the relative energies of different conformers. This would help in identifying the most stable conformation in the gas phase or in solution. Such studies have been successfully applied to optimize the crystal structures of paliperidone and its derivatives. osti.govresearchgate.netcambridge.org Furthermore, molecular docking simulations could predict the binding mode of this compound with its biological targets, providing insights into its pharmacological activity. researchgate.netnih.gov

Analytical Chemistry and Quality Control Applications of Paliperidone Z Oxime

Development and Validation of Analytical Methods for Paliperidone (B428) Z-Oxime Detection and Quantification

The accurate detection and quantification of Paliperidone Z-Oxime are paramount in pharmaceutical quality control. To this end, various sophisticated analytical techniques have been developed and validated, ensuring that the levels of this impurity in Paliperidone API are maintained within stringent regulatory limits. google.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), stands as a cornerstone for the analysis of Paliperidone and its related substances, including the Z-Oxime isomer. researchgate.netijper.org These methods are designed to be stability-indicating, meaning they can separate the API from its impurities and any degradation products that may form under stress conditions such as acid, base, oxidation, heat, and light exposure. ijper.org

The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For the analysis of Paliperidone and its impurities, C8 and C18 columns are commonly employed. researchgate.netijpbs.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ceon.rsresearchgate.net The pH of the buffer and the gradient or isocratic elution profile are optimized to achieve adequate separation between Paliperidone, this compound, its E-isomer, and other related compounds. longdom.org UV detection is frequently used, with wavelengths around 235 nm, 275 nm, or 280 nm often selected for monitoring. researchgate.netijpbs.comceon.rs

A representative RP-HPLC method for the analysis of Paliperidone and its impurities might utilize the following conditions:

| Parameter | Condition |

| Column | Agilent Zorbax C8 (4.6x150 mm, 5µm) |

| Mobile Phase | Methanol: Acetonitrile: 0.1% Orthophosphoric Acid (55:35:10 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temperature | Ambient |

This table presents a representative example of HPLC conditions and is compiled from various sources. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Enhanced Specificity

For enhanced specificity and sensitivity, especially at very low concentration levels, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are invaluable. vulcanchem.comnih.gov These techniques are particularly useful for the definitive identification and quantification of impurities. In LC-MS, after chromatographic separation, the analyte is ionized and its mass-to-charge ratio is measured, providing a high degree of certainty in compound identification.

LC-MS/MS methods have been developed for the simultaneous quantification of multiple antipsychotics, including Paliperidone, in various biological matrices. ceon.rs These methods often employ a simple protein precipitation step for sample preparation, followed by a rapid chromatographic run. ceon.rs The use of a deuterated internal standard, such as this compound-d4, is a common practice in LC-MS assays to ensure high accuracy and precision by correcting for matrix effects and variations in instrument response. vulcanchem.com

A typical LC-MS/MS method for Paliperidone analysis might involve the following:

| Parameter | Condition |

| Chromatography | HPLC or UPLC |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Triple Quadrupole or Ion Trap |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Deuterated analog (e.g., this compound-d4) |

This table outlines typical parameters for LC-MS/MS analysis, compiled from various sources. ceon.rsvulcanchem.com

Forced degradation studies analyzed by UPLC-MS have been instrumental in identifying potential degradation products of Paliperidone, including an impurity with a mass-to-charge ratio (m/z) of 445.3128, which could correspond to an N-oxide derivative. rsc.org

Gas Chromatography (GC) and Capillary Electrophoresis (CE) in Related Compound Analysis

While HPLC and LC-MS are the predominant techniques, Gas Chromatography (GC) and Capillary Electrophoresis (CE) also have potential applications in the analysis of Paliperidone and its related compounds. GC, often coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. While direct analysis of Paliperidone and its oxime impurities by GC may be challenging due to their low volatility, GC can be employed for the analysis of residual solvents or volatile starting materials used in the synthesis process. researchgate.net

Capillary Electrophoresis (CE) offers a different separation mechanism based on the electrophoretic mobility of analytes in an electric field. libretexts.orglongdom.org This technique has demonstrated the ability to separate geometric isomers, making it a potentially valuable tool for resolving this compound from its E-isomer. rsc.orgnih.gov The separation in CE is influenced by factors such as the pH of the buffer and the use of additives like cyclodextrins, which can form inclusion complexes with the analytes to enhance separation. rsc.org CE methods are known for their high efficiency, short analysis times, and minimal solvent consumption. longdom.org

Application as a Reference Standard in Pharmaceutical Research and Development

This compound is commercially available as a reference standard, which is crucial for the qualitative and quantitative analysis of impurities in Paliperidone API. chemicea.comsynzeal.comallmpus.comusp.org These reference standards are used to validate analytical methods and to ensure the quality of the drug product throughout its lifecycle.

Impurity Profiling and Control Strategies for Paliperidone Active Pharmaceutical Ingredients (APIs)

Impurity profiling is the identification and quantification of all potential impurities in an API. google.com this compound is a known impurity that can arise during the synthesis of Paliperidone. google.com Its presence must be monitored and controlled to meet the stringent requirements of regulatory bodies like the International Council for Harmonisation (ICH). nih.gov

The control strategy for this compound involves setting an acceptance criterion, which is the maximum allowable level of the impurity in the API. This limit is based on toxicological data and regulatory guidelines. The validated analytical methods discussed previously are then used for routine quality control testing to ensure that each batch of Paliperidone API complies with this specification. The availability of a pure this compound reference standard is essential for the accurate quantification of this impurity. synzeal.com

Method Validation Parameters: Specificity, Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Accuracy, Precision, Robustness, and Ruggedness

The validation of an analytical method ensures that it is suitable for its intended purpose. According to ICH guidelines, method validation involves the evaluation of several key parameters. ijper.org While specific validation data for methods solely focused on this compound are not extensively published, the validation of methods for Paliperidone and its related impurities provides a strong indication of the performance characteristics that would be expected for a method quantifying the Z-Oxime.

The following tables present representative data for the validation of an HPLC method for the determination of Paliperidone, which would be analogous to a method for its Z-Oxime impurity.

Linearity

| Parameter | Value |

| Analyte | Paliperidone |

| Concentration Range | 7.5-150 µg/mL |

| Correlation Coefficient (r²) | 0.999 |

| Regression Equation | y = 34255x + 21521 |

This table shows representative linearity data from a validated HPLC method for Paliperidone. ijper.org

Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.14 |

| Limit of Quantification (LOQ) | 0.42 |

This table provides typical LOD and LOQ values for Paliperidone, indicating the sensitivity of the analytical method. ijper.org

Accuracy (Recovery)

| Concentration Level | Mean Recovery (%) |

| 50% | 99.59 |

| 100% | 99.49 |

| 150% | 99.64 |

This table demonstrates the accuracy of a method through recovery studies at different concentration levels. researchgate.net

Precision

| Precision Type | % RSD |

| System Precision | < 2% |

| Method Precision | < 2% |

| Intermediate Precision (Ruggedness) | < 2% |

This table illustrates the precision of an analytical method, with Relative Standard Deviation (%RSD) values well within typical acceptance criteria. ijper.org

Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. In the context of this compound, this means the method must be able to separate it from Paliperidone, the E-Oxime isomer, and other related substances. ijper.orglongdom.org

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different equipment.

Traceability of Analytical Measurements to Pharmacopoeial Standards (e.g., USP, EP)

The traceability of analytical measurements to pharmacopoeial standards, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), is a cornerstone of pharmaceutical quality control. For this compound, this ensures that the methods used for its quantification and identification are accurate, reproducible, and consistent with global pharmaceutical standards.

This compound is available as a reference standard, which is crucial for various analytical applications. synzeal.comaxios-research.com These applications include analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDAs) or during the commercial production of Paliperidone. synzeal.comsynzeal.com The availability of a well-characterized reference standard allows for direct traceability to pharmacopoeial standards. synzeal.comchemwhat.com This traceability is often established by providing a Certificate of Analysis (CoA) and detailed characterization data that comply with regulatory guidelines. synzeal.comsimsonpharma.com

The United States Pharmacopeia (USP) provides a listing for "this compound" as a Pharmaceutical Analytical Impurity (PAI). usp.org It is important to note that PAI products are distinct from official USP Reference Standards but serve a critical role in analytical testing. usp.org The availability of such materials from pharmacopoeial bodies or certified reference material providers ensures a clear and unbroken chain of comparison.

The process of ensuring traceability involves:

Use of Primary Reference Standards: Whenever available, primary reference standards from pharmacopoeias like USP or EP are used to calibrate in-house secondary or working standards of this compound.

Method Validation: Analytical methods are validated to demonstrate their suitability for their intended purpose. This includes assessing parameters like accuracy, precision, specificity, linearity, and range.

Inter-laboratory Comparisons: Participation in proficiency testing schemes or inter-laboratory comparison studies helps to verify the laboratory's competence and the traceability of its measurements.

The chemical identity of this compound is well-defined, which is a prerequisite for establishing traceability. synzeal.comlgcstandards.comallmpus.com Its chemical name is 3-[2-[4-[(Z)-(2,4-Difluorophenyl)(hydroxyimino) methyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. synzeal.comlgcstandards.comallmpus.com

Stability-Indicating Method Development for this compound in Various Matrices

The development of stability-indicating analytical methods is a critical requirement for the registration of new drug products. Such methods are essential to demonstrate that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients in the formulation. For Paliperidone, and by extension its related compounds like this compound, several stability-indicating methods have been developed.

These methods are crucial for assessing the stability of Paliperidone in bulk drug and pharmaceutical dosage forms under various environmental conditions such as heat, light, humidity, and in the presence of acid, base, and oxidizing agents. ijper.orgwjpps.com The goal is to identify the degradation pathways and to develop a method that can separate and quantify the degradation products.

Forced degradation studies are a key component of developing stability-indicating methods. ijper.orgnih.govresearchgate.net In these studies, the drug substance is subjected to stress conditions that are more severe than accelerated stability testing conditions. This helps to generate the potential degradation products and test the specificity of the analytical method. researchgate.net For Paliperidone, stress testing has been performed under acidic, alkaline, oxidative, thermal, and photolytic conditions. ijper.orgnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques used for developing stability-indicating methods for Paliperidone and its related substances. ijper.orgnih.govresearchgate.net These methods offer high resolution, sensitivity, and specificity.

A study on the development of a stability-indicating RP-HPLC method for Paliperidone utilized a C18 column and a mobile phase consisting of methanol, acetonitrile, and a triethylamine (B128534) buffer. ijper.org The method was validated according to ICH guidelines and was found to be specific, precise, accurate, and robust. ijper.org The forced degradation studies showed that the method was able to separate the degradation products from the main Paliperidone peak. ijper.org

Another study developed a UPLC method for the estimation of related substances and degradants in Paliperidone API and tablets. nih.gov This method was able to separate six impurities within a short run time. nih.gov The study found that Paliperidone was particularly susceptible to oxidative degradation. nih.gov

The development of these stability-indicating methods often involves the use of reference standards for known impurities, such as this compound, to confirm their identity and to ensure the specificity of the method. The ability to distinguish between the E- and Z-isomers of the oxime impurity is also an important consideration in method development. vulcanchem.com

Below is a table summarizing typical chromatographic conditions used in stability-indicating methods for Paliperidone, which would also be relevant for the analysis of this compound.

| Parameter | HPLC Method 1 ijper.org | UPLC Method nih.gov | HPLC Method 2 researchgate.net |

| Column | Phenomenex, Gemini NX, ODS (150x4.6 mm, 5 µm) | Acquity UPLC BEH C18 (100 mm, 2.1 mm, 1.7 µm) | C18 (250 x 4.6mm, 5 µm) |

| Mobile Phase | Methanol: Acetonitrile: 0.15% v/v Triethylamine in water (pH 6) (50:20:30 v/v) | A: 0.01 M Potassium dihydrogen phosphate (B84403) buffer (pH 2.0)B: Acetonitrile-water (9:1) | Methanol: Acetonitrile (40:60 v/v) |

| Flow Rate | 1 mL/min | 0.45 mL/min | 1.0 mL/min |

| Detection Wavelength | 237 nm | 238 nm | 235 nm |

| Retention Time | 3.2 min | Not specified | 3.00 min |

| Linearity Range | 7.5-150 µg/ml | Not specified | 10-50 µg/ml |

Metabolic Investigations of Paliperidone Z Oxime in Preclinical Research Models

Preclinical In Vivo Fate of Paliperidone (B428) Z-Oxime

Comparative Metabolic Pathways Across Different Preclinical Species

Direct and comprehensive preclinical studies detailing the comparative metabolic pathways of paliperidone Z-oxime across different species such as rats, dogs, and monkeys are not extensively available in published literature. This compound is primarily recognized as a process impurity that can arise during the synthesis of paliperidone. chemicea.comsynzeal.comusp.org However, based on the known metabolism of the parent compound, paliperidone, and general principles of xenobiotic and oxime metabolism in preclinical models, potential metabolic routes for this compound can be proposed.

Paliperidone itself is the major active metabolite of risperidone (B510) and undergoes limited hepatic metabolism, being primarily excreted unchanged through the kidneys. researchgate.net The major biotransformation pathways for paliperidone are reportedly similar across rats, dogs, and humans. europa.eu Research on various paliperidone derivatives in rats has indicated that these compounds are often rapidly metabolized back to the active paliperidone, with only trace amounts of the parent derivative being detectable. nih.gov This suggests a potential pathway for this compound could be conversion to paliperidone.

The metabolism of oxime-containing compounds can proceed through several general pathways, including hydrolysis back to the corresponding ketone (in this case, a keto-paliperidone impurity) and reduction of the oxime to an amine. Furthermore, the core structure of this compound, being similar to paliperidone, would be susceptible to the same metabolic enzymes.

Based on these principles, the following table outlines the proposed comparative metabolic pathways for this compound in common preclinical species. It is important to note that the extent of each pathway may vary between species due to differences in enzyme expression and activity.

| Metabolic Pathway | Potential Metabolite | Description | Anticipated Presence in Preclinical Species (Rat, Dog, Monkey) |

|---|---|---|---|

| Oxime Reduction | Amino-paliperidone derivative | Reduction of the oxime (-C=N-OH) group to an amine (-CH-NH2). This is a common metabolic route for oximes. | This pathway is plausible across species, though the specific enzymes involved may differ. |

| Hydrolysis | Keto-paliperidone | Hydrolytic cleavage of the oxime to regenerate the ketone. Keto-paliperidone has been identified as a known impurity and potential metabolite. researchgate.netscholarsresearchlibrary.com | Expected to occur in all species, as hydrolytic enzymes are widespread. |

| N-dealkylation | Piperidine (B6355638) ring-opened derivatives | Cleavage of the ethyl-piperidine linkage, a known but minor pathway for paliperidone. | Likely a minor pathway in all tested species. |

| Oxidative Metabolism | Paliperidone N-oxide | Oxidation of the piperidine nitrogen. Paliperidone N-oxide is a known impurity and degradation product. researchgate.netnih.gov | Plausible, as oxidative enzymes like Cytochrome P450s and Flavin-containing monooxygenases (FMOs) are present in preclinical species. washington.edu |

| Conjugation (Glucuronidation/Sulfation) | Glucuronide or sulfate (B86663) conjugates of this compound or its metabolites | Attachment of glucuronic acid or a sulfate group to the hydroxyl moieties of the parent compound or its phase I metabolites. | This is a common phase II metabolic pathway in rats, dogs, and monkeys, aiding in the excretion of xenobiotics. mdpi.com |

Implications of this compound as a Metabolite or Impurity for Preclinical Pharmacokinetic Studies of Paliperidone

The presence of this compound, either as a co-administered impurity in the drug substance or as a metabolite formed in vivo, carries several implications for the interpretation of preclinical pharmacokinetic (PK) studies of paliperidone. These implications primarily revolve around the potential for altered exposure to the active moiety, the introduction of confounding biological activity, and regulatory considerations regarding drug purity.

Potential for In Vivo Conversion to Paliperidone: A significant implication is the possibility that this compound acts as a prodrug, undergoing metabolism to form paliperidone. Studies on other paliperidone derivatives in rats have demonstrated rapid conversion to paliperidone. nih.gov If this compound is efficiently converted to paliperidone in vivo, its presence as an impurity could lead to an overestimation of the oral bioavailability of paliperidone or contribute to its observed plasma concentration. This would confound the accurate determination of key PK parameters such as clearance and volume of distribution of the parent drug.

Analytical Interference: this compound and other related substances can interfere with the analytical methods used to quantify paliperidone in biological matrices. While specific chromatographic methods have been developed to separate paliperidone from its known impurities, including the N-oxide and keto-paliperidone, the presence of unexpected or uncharacterized impurities necessitates rigorous method validation to ensure specificity. researchgate.netjocpr.com

Regulatory and Safety Considerations: Regulatory agencies like the FDA require that impurities in a drug substance be identified and characterized. scholarsresearchlibrary.com For paliperidone palmitate, the FDA has recommended setting specifications to limit the presence of genotoxic impurities, underscoring the importance of controlling the impurity profile of the final drug product. fda.gov The presence of this compound would need to be monitored and controlled within acceptable limits to ensure the safety and consistency of the drug.

The following table summarizes the key identified impurities of paliperidone and their potential impact on preclinical studies.

| Compound Name | CAS Number | Potential Implication in Preclinical PK Studies |

|---|---|---|

| This compound | 1388021-47-3 chemicea.com | Potential prodrug effect, altering apparent paliperidone exposure. May have its own intrinsic biological activity or toxicity. |

| Paliperidone N-Oxide | Not Available | Known degradation product and impurity. researchgate.netnih.gov Its own pharmacokinetic and pharmacodynamic profile is not well-characterized. |

| Keto-paliperidone | Not Available | A potential hydrolytic metabolite of this compound and a known impurity. researchgate.netscholarsresearchlibrary.com Could have different receptor binding affinities compared to paliperidone. |

| Risperidone | 106266-06-2 | As the parent drug of paliperidone, its presence as an impurity would contribute to the overall pharmacological effect. |

Chemical Reactivity and Degradation Pathways of Paliperidone Z Oxime

Forced Degradation Studies: Elucidating Degradation Mechanisms

Forced degradation studies, or stress testing, are essential for identifying the likely degradation products and understanding the intrinsic stability of a drug substance. While specific studies on Paliperidone (B428) Z-Oxime are not extensively published, the degradation behavior of the parent compound, Paliperidone, provides significant insights into the potential vulnerabilities of the Z-Oxime derivative. researchgate.netresearchgate.net

Paliperidone has been shown to degrade under both acidic and basic hydrolytic stress conditions. researchgate.netresearchgate.net Oxime functional groups, such as the one present in Paliperidone Z-Oxime, are known to be susceptible to hydrolysis, which can be catalyzed by acid or base. rsc.orggoogle.com This reaction typically involves the cleavage of the carbon-nitrogen double bond (C=N) of the oxime, reverting it to the corresponding ketone and hydroxylamine (B1172632).

Under acidic conditions, the mechanism likely involves protonation of the oxime's hydroxyl group, making it a better leaving group. A subsequent nucleophilic attack by water on the carbon atom leads to the formation of the ketone. Conversely, under basic conditions, the degradation may proceed through a different mechanism but yields the same ketone product. For this compound, hydrolytic degradation would likely yield (2,4-difluorophenyl)(piperidin-4-yl)methanone. Studies on the parent compound, Paliperidone, indicate that degradation is observed in acid stress conditions. researchgate.net

Oxidative conditions have been shown to cause the degradation of Paliperidone. researchgate.netnih.gov Studies using hydrogen peroxide (H₂O₂) as the oxidizing agent revealed a slow decomposition of the parent drug, with about 83.49% of the drug remaining after 72 hours of exposure to 18% H₂O₂. nih.govresearchgate.net The primary oxidative degradation products identified for Paliperidone include its N-oxide derivative. nih.govresearchgate.net

For this compound, the oxime moiety itself can be susceptible to oxidation. The nitrogen atom in the oxime group and other nitrogen-containing rings in the molecule are potential sites for N-oxide formation. Additionally, other parts of the molecule, such as the benzisoxazole and pyrimidine (B1678525) rings, could undergo oxidative modifications. nih.govresearchgate.net Research on other oxime-containing compounds has also shown that oxidation is a relevant degradation pathway. nih.gov

Investigations into the stability of Paliperidone have demonstrated its significant sensitivity to light. researchgate.netnih.gov Photolysis has been identified as a major factor in its degradation, with one study reporting that only 24.64% of the drug remained after 24 hours of exposure. nih.govresearchgate.net The degradation follows first-order kinetics. nih.govresearchgate.net Given the structural similarities, this compound is also expected to be photolabile. The degradation pathway under photolytic stress may involve isomerization of the Z-oxime to the E-oxime, as well as cleavage or rearrangement of the molecule's heterocyclic rings.

Thermal stress also contributes to the degradation of Paliperidone, following first-order kinetics. nih.govresearchgate.net Therefore, research materials of this compound should be protected from elevated temperatures to prevent thermal decomposition.

Table 1: Summary of Forced Degradation Studies on Paliperidone

| Stress Condition | Observation | Kinetic Profile | Reference |

| Acidic Hydrolysis | Degradation observed | - | researchgate.net |

| Basic Hydrolysis | Degradation observed | - | researchgate.net |

| Oxidation (H₂O₂) | Slow decomposition (83.49% remaining after 72h) | First-Order | nih.govresearchgate.net |

| Photolysis | Significant degradation (24.64% remaining after 24h) | First-Order | nih.govresearchgate.net |

| Thermal | Degradation observed | First-Order | nih.govresearchgate.net |

Identification and Characterization of Degradation Products

The characterization of degradation products is critical for understanding degradation mechanisms. For Paliperidone, degradation products have been identified using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net UPLC-MS analysis of Paliperidone subjected to stress conditions led to the identification of several impurities with specific mass-to-charge ratios (m/z), including derivatives with modifications on the lactam, benzisoxazole, and pyrimidine rings, as well as an N-oxide derivative. nih.govresearchgate.net

A significant degradation pathway for Paliperidone involves the cleavage of the benzisoxazole ring. researchgate.net In post-mortem blood samples, a bacterially mediated degradation product, 2-hydroxybenzoyl-paliperidone, was identified. researchgate.net Another study identified a degradation product resulting from the cleavage of the C-N bond in the linker moiety, forming 6-fluoro-3-(4-piperidinyl)benzisoxazole. researchgate.net

For this compound, the primary degradation products would likely arise from:

Hydrolysis: Cleavage of the oxime to form (2,4-difluorophenyl)(piperidin-4-yl)methanone.

Oxidation: Formation of N-oxides on the various nitrogen atoms.

Photolysis/Thermal Stress: Isomerization to the E-oxime and cleavage of heterocyclic rings.

Table 2: Potential Degradation Products of Paliperidone and this compound

| Parent Compound | Degradation Pathway | Potential Degradation Product | Method of Identification | Reference |

| Paliperidone | Oxidation | Paliperidone N-Oxide | UPLC-MS | nih.govresearchgate.net |

| Paliperidone | Ring Modification | Modifications in lactam, benzisoxazole, pyrimidine rings | UPLC-MS | nih.govresearchgate.net |

| Paliperidone | Benzisoxazole Scission | 2-hydroxybenzoyl-paliperidone | LC-Q-TOF-MS | researchgate.net |

| This compound | Hydrolysis | (2,4-difluorophenyl)(piperidin-4-yl)methanone | Inferred | google.com |

| This compound | Isomerization | Paliperidone E-Oxime | Inferred | rsc.org |

Strategies for Enhancing the Chemical Stability of this compound in Research Materials

Given the susceptibility of this compound to hydrolysis, oxidation, photolysis, and thermal stress, several strategies can be employed to enhance its stability in research materials.

Control of Storage Conditions: To minimize thermal degradation, the compound should be stored at controlled, cool temperatures, often refrigerated (0–6°C). Protection from light by using amber vials or storing in the dark is crucial to prevent photolytic degradation. nih.gov

Inert Atmosphere: Storing the material under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative degradation.

Control of pH: For solutions, maintaining a neutral pH can help mitigate both acid- and base-catalyzed hydrolytic degradation.

Use of Antioxidants: For formulations or solutions intended for research, the addition of antioxidants could potentially reduce oxidative degradation. For instance, butylated hydroxyanisole has been used to stabilize other drug nanoparticles. nih.gov

Purification and Handling: Proper purification techniques to remove residual catalysts or reagents from synthesis can prevent them from promoting degradation. researchgate.net Careful handling in the laboratory to avoid prolonged exposure to air and light is also essential.

By implementing these strategies, the integrity and purity of this compound as a reference standard or research material can be maintained for a longer duration.

Emerging Research Avenues and Methodological Advancements for Paliperidone Z Oxime

Application of Advanced Spectroscopic Techniques for In-Situ Monitoring of Z-Oxime Transformations

The dynamic nature of chemical processes necessitates real-time monitoring to understand reaction kinetics, intermediate formation, and isomerization. For Paliperidone (B428) Z-Oxime, advanced spectroscopic techniques offer a non-invasive window into its transformations as they occur.

Process Analytical Technology (PAT), a framework encouraged by regulatory bodies like the U.S. Food and Drug Administration, emphasizes the use of in-line and on-line monitoring to ensure consistent manufacturing processes. mt.comwikipedia.orgthermofisher.com Techniques such as Raman and Near-Infrared (NIR) spectroscopy are central to PAT, providing real-time data on critical quality attributes. nih.gov

Raman Spectroscopy is particularly well-suited for in-situ monitoring of Paliperidone Z-Oxime transformations. Its advantages include minimal sample preparation and a weak scattering signal from water, allowing for analysis in aqueous environments. researchgate.net By tracking the unique vibrational modes of the Z-isomer, one could monitor its formation during the synthesis of Paliperidone or its interconversion to the E-isomer under various conditions (e.g., changes in pH or temperature). A hypothetical kinetic study using in-situ Raman spectroscopy could yield data on reaction rates and equilibrium constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for isomer differentiation and quantification. ox.ac.uk One-dimensional (1D) and two-dimensional (2D) NMR techniques can distinguish between the Z and E isomers based on differences in the chemical shifts of protons near the oxime group. nih.govresearchgate.net For in-situ monitoring, specialized NMR probes can be used to follow the reaction progress directly in the reaction vessel, providing quantitative data on the concentration of each isomer over time.

Below is an illustrative data table showing hypothetical chemical shift differences that could be observed between the Z and E isomers of an oxime, which would be crucial for in-situ NMR monitoring.

| Proton | Hypothetical Chemical Shift (ppm) - Z-Isomer | Hypothetical Chemical Shift (ppm) - E-Isomer |

| H-alpha (adjacent to C=N) | 7.5 | 8.2 |

| Oxime OH | 11.2 | 11.5 |

| Aromatic Protons | 7.2-7.8 | 7.3-7.9 |

This table is for illustrative purposes and shows the kind of data generated from NMR studies for isomer differentiation.

Microfluidic and High-Throughput Approaches in Z-Oxime Synthesis and Analysis

Modern pharmaceutical research increasingly relies on miniaturization and automation to accelerate discovery and development. Microfluidic and high-throughput screening (HTS) platforms offer significant advantages for the synthesis and analysis of compounds like this compound.

Microfluidic reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can be leveraged for the stereoselective synthesis of oxime isomers. The high surface-area-to-volume ratio in microchannels enhances heat and mass transfer, often leading to higher yields and purities. chalmers.se A microfluidic setup could be designed to optimize the conditions that favor the formation of the Z-isomer of Paliperidone Oxime, potentially minimizing the formation of the unwanted E-isomer.

High-Throughput Screening (HTS) can be employed to rapidly evaluate a large number of reaction conditions or catalysts for oxime synthesis. chalmers.se For instance, an HTS platform could be used to screen various catalysts and solvent systems to identify those that yield the highest ratio of Z- to E-isomer. rsc.org One innovative HTS approach involves nanostructure-initiator mass spectrometry (NIMS) combined with oxime bioconjugation, which has been successfully used for screening enzyme activities and could be adapted for chemical reaction screening. nih.govnih.gov

The following table illustrates a hypothetical HTS experiment to optimize the Z/E ratio of an oxime synthesis.

| Experiment | Catalyst | Solvent | Temperature (°C) | Z/E Ratio |

| 1 | Catalyst A | Toluene | 80 | 2:1 |

| 2 | Catalyst A | Ethanol | 80 | 1:1 |

| 3 | Catalyst B | Toluene | 80 | 5:1 |

| 4 | Catalyst B | Toluene | 100 | 4:1 |

This interactive table demonstrates a simplified output from a high-throughput screening experiment aimed at optimizing the stereoselectivity of a reaction.

Bioanalytical Method Development for Trace-Level Detection of Z-Oxime in Complex Research Matrices

Detecting and quantifying trace levels of impurities like this compound in biological matrices (e.g., plasma, urine) is essential for pharmacokinetic and toxicokinetic studies. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. uu.nl

The development of a robust bioanalytical method requires careful optimization of several parameters, including sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov A significant challenge in bioanalysis is the "matrix effect," where endogenous components of the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. tandfonline.commedipharmsai.comeijppr.combioanalysis-zone.comresearchgate.net

A validated LC-MS/MS method for this compound would involve:

Sample Preparation: Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction would be employed to remove interfering substances from the biological matrix.

Chromatographic Separation: A suitable HPLC or UPLC column and mobile phase would be chosen to achieve chromatographic separation of the Z-Oxime from the parent drug, its metabolites, and the E-isomer.

Mass Spectrometric Detection: The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the analyte.

A typical validation summary for an LC-MS/MS method is presented in the table below.

| Validation Parameter | Acceptance Criteria | Hypothetical Result for Z-Oxime |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification | S/N > 10 | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 15% | 6.5% |

| Inter-day Accuracy (%Bias) | ± 15% | -4.2% |

| Matrix Effect (%CV) | < 15% | 8.9% |

This table provides an example of the validation results for a bioanalytical method, demonstrating its reliability for the intended application.

Theoretical Modeling of Z-Oxime Interactions for Predictive Chemical Behavior

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, offering insights that can guide experimental work. nih.gov For this compound, theoretical modeling can be used to understand its stability, reactivity, and potential interactions with biological targets.

Density Functional Theory (DFT) calculations are commonly used to determine the relative energies and rotational barriers of isomers. nih.govbiointerfaceresearch.comresearchgate.netmdpi.com Such calculations could predict the thermodynamic stability of the Z-isomer compared to the E-isomer and estimate the energy required for their interconversion. This information is valuable for understanding the likelihood of isomerization under different conditions.

Molecular docking is a computational technique used to predict the binding orientation of a molecule to a target protein. mdpi.comnih.govnih.govresearchgate.netrsc.org While this compound is an impurity, understanding its potential interactions with the pharmacological targets of Paliperidone (e.g., dopamine (B1211576) and serotonin (B10506) receptors) could provide insights into any potential off-target effects. Docking studies could compare the binding affinity and pose of the Z-Oxime to that of the parent drug.

Predictive models can also be used to forecast the formation of impurities during synthesis. sravathi.aiopenreview.netresearchgate.netzamann-pharma.com By analyzing the reaction mechanism and the stability of intermediates, these models can help to identify conditions that may lead to the formation of this compound.

The following table summarizes the types of data that can be generated from theoretical modeling of this compound.

| Modeling Technique | Predicted Property | Potential Application |

| Density Functional Theory (DFT) | Relative energy of Z vs. E isomers | Predict isomer stability and equilibrium ratios |

| Density Functional Theory (DFT) | Rotational energy barrier | Understand the kinetics of isomerization |

| Molecular Docking | Binding affinity to receptors | Assess potential for biological activity |

| Predictive Impurity Modeling | Likelihood of formation | Guide synthesis to minimize impurity levels |

This table outlines the utility of various computational modeling techniques in the study of this compound.

Q & A

Basic Research Questions

Q. What analytical techniques are validated for identifying and quantifying Paliperidone Z-Oxime in pharmaceutical formulations?

- Methodological Answer : Ultra-fast liquid chromatography (UFLC) with UV detection is a primary method, optimized using response surface methodology (RSM) to balance parameters like mobile phase composition, flow rate, and column temperature. Validation includes specificity, linearity (e.g., 0.1–10 µg/mL), accuracy (recovery >98%), and precision (RSD <2%) . Stability-indicating assays under stress conditions (e.g., acidic/alkaline hydrolysis, oxidation) are critical to confirm method robustness for detecting Z-Oxime as a degradation product.

Q. How is this compound synthesized, and what are its key physicochemical properties?

- Methodological Answer : Z-Oxime forms via oxime formation reactions during Paliperidone synthesis, often as a byproduct of incomplete purification. Its structure (CAS 1388021-47-3) is confirmed using LC-MS, FTIR, and NMR. Key properties include solubility in polar solvents (e.g., methanol, acetonitrile) and a molecular weight of 426.46 g/mol. Stability studies under controlled humidity/temperature (e.g., 40°C/75% RH) are essential to characterize degradation kinetics .

Q. What regulatory guidelines govern the control of this compound in drug products?

- Methodological Answer : Per ICH Q3A/B, Z-Oxime must be monitored at thresholds of 0.1% (daily intake ≤2 g). Researchers should employ validated chromatographic methods and reference standards to ensure compliance. Documentation must include batch-specific impurity profiles and stability data under accelerated conditions .

Advanced Research Questions

Q. How can researchers differentiate this compound from its stereoisomers (e.g., E-Oxime) during synthesis?

- Methodological Answer : Chiral separation techniques, such as chiral HPLC with cellulose-based columns, resolve Z- and E-oxime isomers. Nuclear Overhauser Effect (NOE) NMR spectroscopy further distinguishes spatial configurations by analyzing proton-proton interactions. Computational modeling (e.g., density functional theory) predicts thermodynamic stability differences between isomers .

Q. What experimental designs optimize degradation studies to predict this compound formation in long-term formulations?

- Methodological Answer : A two-stage design is recommended:

- Stage 1 : Forced degradation (e.g., 0.1N HCl/NaOH, 3% H₂O₂, UV light) identifies degradation pathways.

- Stage 2 : Accelerated stability studies (25°C/60% RH, 40°C/75% RH) over 6 months, with sampling intervals (0, 1, 3, 6 months) analyzed via UFLC. Data are modeled using Arrhenius equations to extrapolate shelf-life .

Q. What are the challenges in correlating this compound levels with clinical outcomes in pharmacokinetic studies?

- Methodological Answer : Z-Oxime’s low plasma concentrations require ultra-sensitive assays (e.g., LC-MS/MS with LOD <0.01 ng/mL). Population pharmacokinetic models must account for metabolic interindividual variability (e.g., CYP3A4 activity) and formulation effects (e.g., extended-release matrices). Contradictory data between in vitro stability and in vivo exposure may arise from protein binding or enterohepatic recirculation, necessitating covariate-adjusted analyses .

Q. How can researchers resolve contradictions in reported Z-Oxime toxicity profiles across preclinical studies?

- Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line sensitivity, exposure duration). A tiered approach is advised:

- In vitro : Parallel testing in hepatocyte (e.g., HepG2) and neuronal models (e.g., SH-SY5Y) with controls for cytotoxicity (MTT assay).

- In vivo : Dose-range finding in rodents (OECD 420/423) with histopathology and biomarker validation (e.g., ALT/AST for hepatotoxicity). Meta-analyses of existing data using PRISMA guidelines help identify confounding factors .

Methodological Frameworks for Future Research

Q. What PICO (Population, Intervention, Comparison, Outcome) elements define studies on Z-Oxime’s pharmacological activity?

- Framework :

- Population : In vitro enzyme systems (e.g., CYP450 isoforms) or animal models (e.g., schizophrenia-induced rodents).

- Intervention : Z-Oxime exposure at varying concentrations/durations.

- Comparison : Parent drug (Paliperidone) or inert controls.

- Outcome : Receptor binding affinity (e.g., D₂/5-HT₂A), metabolic stability (t½), or behavioral endpoints (e.g., PPI tests). This structure ensures hypothesis-driven, reproducible designs .

Q. How can Quality-by-Design (QbD) principles improve analytical methods for Z-Oxime detection?

- Framework :

- Critical Quality Attributes (CQAs) : Resolution, peak symmetry, run time.

- Critical Process Parameters (CPPs) : Mobile phase pH, column temperature.

- Design Space : Defined via Box-Behnken RSM, ensuring robustness across labs. Control strategies include periodic column recalibration and system suitability tests .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.